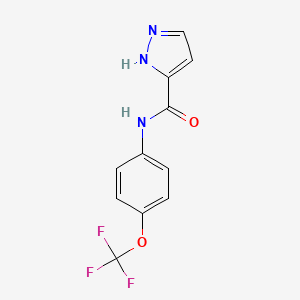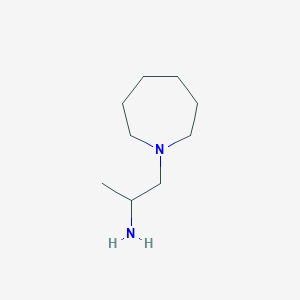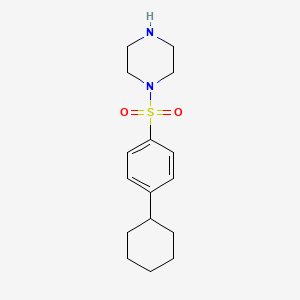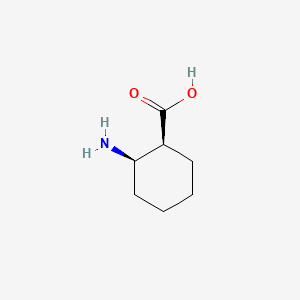![molecular formula C12H14O2 B2951509 6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid CAS No. 105640-02-6](/img/structure/B2951509.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-6-carboxylic acid is a complex organic compound characterized by its fused ring structure and carboxylic acid functional group. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors through intramolecular Friedel-Crafts alkylation. This reaction requires the use of strong Lewis acids such as aluminum chloride (AlCl3) and anhydrous conditions to facilitate the formation of the fused ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols depending on the specific conditions.
Reduction: Production of alcohols or aldehydes.
Substitution: Introduction of various functional groups, leading to the formation of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-6-carboxylic acid has been studied for its potential biological activities. It may serve as a precursor for the development of bioactive compounds with therapeutic properties.
Medicine: Research is ongoing to explore the medicinal applications of this compound. It may be used in the design of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid
5-ethyl-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Uniqueness: 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-6-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This structural difference can influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11H,3,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXYWONCDUOLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2951428.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)
![4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2951431.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)
![3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2951433.png)

![3-Cyclopropyl-6-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2951435.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2951437.png)

![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)
![3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2951445.png)

